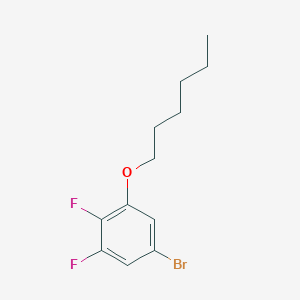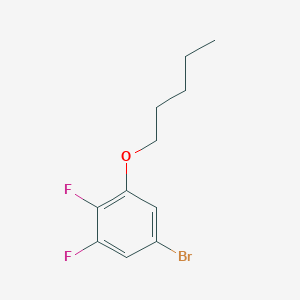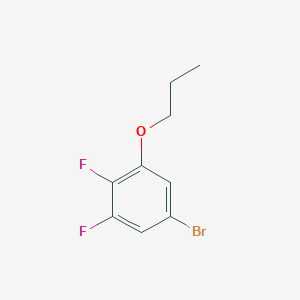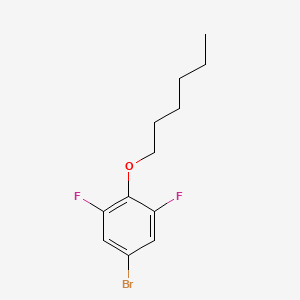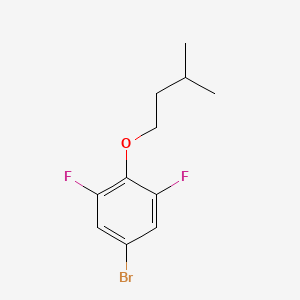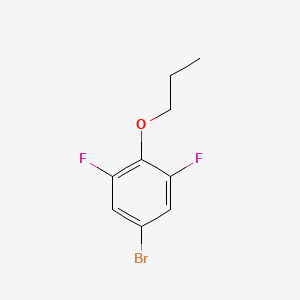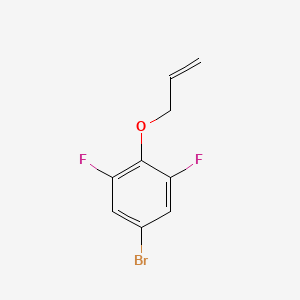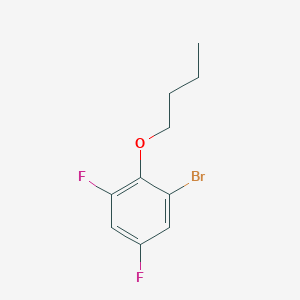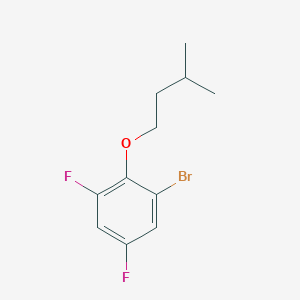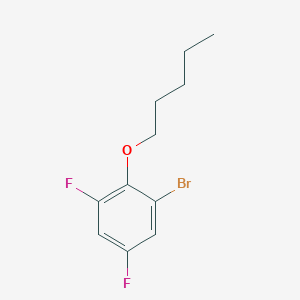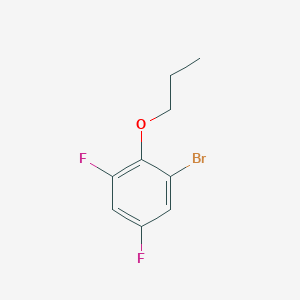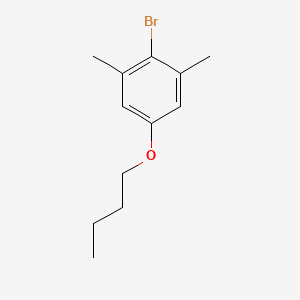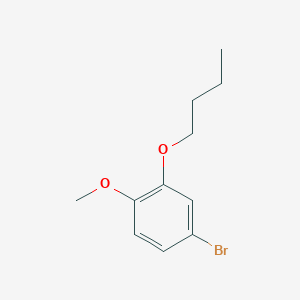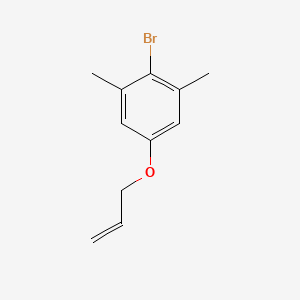
1-Bromo-4-allyloxy-2,6-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-allyloxy-2,6-dimethylbenzene is an organic compound with the molecular formula C11H13BrO It is characterized by the presence of a bromine atom, an allyloxy group, and two methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-allyloxy-2,6-dimethylbenzene can be synthesized through several synthetic routes. One common method involves the bromination of 4-allyloxy-2,6-dimethylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-allyloxy-2,6-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The allyloxy group can undergo oxidation to form epoxides or other oxygen-containing functional groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the allyloxy group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include 4-allyloxy-2,6-dimethylphenol, 4-allyloxy-2,6-dimethylaniline, and 4-allyloxy-2,6-dimethylthiophenol.
Oxidation Reactions: Products include 4-allyloxy-2,6-dimethylbenzene epoxide and other oxygenated derivatives.
Reduction Reactions: Products include 4-allyloxy-2,6-dimethylbenzene and modified allyloxy derivatives.
Scientific Research Applications
1-Bromo-4-allyloxy-2,6-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity, making it a valuable starting material for drug discovery.
Medicine: Research into the medicinal properties of its derivatives can lead to the development of new therapeutic agents. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Bromo-4-allyloxy-2,6-dimethylbenzene depends on its specific application and the target molecules or pathways involved
Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA, leading to changes in their function or activity.
Electrophilic Addition: The allyloxy group can participate in electrophilic addition reactions, modifying the structure and function of target molecules.
Oxidation-Reduction Reactions: The compound can undergo redox reactions, affecting the oxidative state of biological molecules and influencing cellular processes.
Comparison with Similar Compounds
1-Bromo-4-allyloxy-2,6-dimethylbenzene can be compared with other similar compounds, such as:
1-Bromo-4-methoxy-2,6-dimethylbenzene: This compound has a methoxy group instead of an allyloxy group, leading to different reactivity and applications.
1-Bromo-4-ethoxy-2,6-dimethylbenzene: The ethoxy group provides different steric and electronic effects compared to the allyloxy group, influencing its chemical behavior.
1-Bromo-4-propoxy-2,6-dimethylbenzene: The propoxy group introduces additional carbon atoms, affecting the compound’s physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.
Properties
IUPAC Name |
2-bromo-1,3-dimethyl-5-prop-2-enoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-4-5-13-10-6-8(2)11(12)9(3)7-10/h4,6-7H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKBRPSCRYICHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
